molecular formula C11H16N4O2 B7926411 (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926411
M. Wt: 236.27 g/mol
InChI Key: GKZQQGIVOQSZSG-JTQLQIEISA-N
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Description

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide typically involves the reaction of a pyrazine derivative with an amino acid derivative under controlled conditions. One common method includes the use of pyrazine-2-carbohydrazide and an amino acid ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . The compound may also interact with other molecular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)10(12)11(17)15-6-9(16)8-5-13-3-4-14-8/h3-5,7,10H,6,12H2,1-2H3,(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZQQGIVOQSZSG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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